8-((DIBENZYLAMINO)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
Properties
IUPAC Name |
8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-25-20-19(21(28)26(2)22(25)29)23-18(24-20)15-27(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMBUUVPVLVNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((DIBENZYLAMINO)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dibenzylamine precursor under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, to deprotonate the purine ring, followed by the addition of the dibenzylamine reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-((DIBENZYLAMINO)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
8-((DIBENZYLAMINO)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-((DIBENZYLAMINO)METHYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-((dibenzylamino)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and related purine-2,6-dione derivatives:
*Estimated based on structural similarity to and .
Key Observations:
Substituent Bulk and Hydrophobicity: The target compound’s dibenzylaminomethyl group introduces significant steric bulk compared to smaller substituents like chloro or methyl. This may enhance membrane permeability but reduce solubility in aqueous media.
Synthetic Accessibility: Halogenated derivatives (e.g., 8-bromo or 8-chloro) are synthesized in high yields (>90%) and serve as versatile intermediates for further functionalization . Introducing dibenzylaminomethyl likely requires a multi-step process involving Mannich-type reactions or amination of 8-formyl intermediates.
Biological Activity: Smaller substituents (e.g., 8-chloro in compound 8) may favor tight binding in enzyme active sites, as seen in SARS-CoV-2 main protease inhibitors . Amino groups (e.g., 4-fluorophenylamino in compound 17) enable hydrogen bonding, which is critical for receptor affinity . The target’s dibenzylaminomethyl group, while lacking direct H-bond donors, may engage in π-π stacking or hydrophobic interactions.
Physical Properties: Melting points for halogenated derivatives (e.g., 164–187°C) suggest high crystallinity, whereas bulkier substituents (e.g., biphenyl or dibenzylamino) may lower melting points due to reduced packing efficiency .
Biological Activity
8-((Dibenzylamino)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, which includes a dibenzylamino group and a dimethylpurine backbone, suggests various interactions with biological targets that may lead to therapeutic applications.
- Molecular Formula : C₃₈H₅₅N₅O₂
- Molecular Weight : 613.89 g/mol
- IUPAC Name : this compound
- CAS Number : 674350-56-2
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It is believed to modulate signaling pathways by acting as an inhibitor or activator depending on the target enzyme. The dibenzylamino group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cells through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacteria and fungi. In vitro studies revealed that it exhibits significant inhibition of growth against Staphylococcus aureus and Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of an analog of this compound in a xenograft model of breast cancer. The treatment led to a significant reduction in tumor volume compared to the control group. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, formulations containing this compound were tested against clinical isolates of resistant bacterial strains. The results showed a synergistic effect when combined with conventional antibiotics, suggesting potential for use in overcoming antibiotic resistance.
Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Synergistic Effects : It enhances the efficacy of existing antimicrobial agents.
- Mechanistic Insights : Further research is needed to elucidate the precise molecular mechanisms underlying its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
